REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH3:7].S(=O)(=O)(O)[OH:9].[N+]([O-])(O)=[O:14].S([O-])([O-])(=O)=O.[Zn+2:22].[OH2:23]>>[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]([O-:9])=[O:23].[Zn+2:22].[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]([O-:14])=[O:23] |f:3.4,6.7.8|
|
Name
|
|
Quantity
|
1 kg
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
6 kg
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
Zinc sulphate
|
Quantity
|
600 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Zn+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
180 °C
|
Type
|
CUSTOM
|
Details
|
the whole mass was stirred till a white precipitate
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
the temperature was maintained at the same level for 20 hours
|
Duration
|
20 h
|
Type
|
TEMPERATURE
|
Details
|
was cooled to ambient temperature
|
Type
|
ADDITION
|
Details
|
was added slowly
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered
|
Type
|
WASH
|
Details
|
washed
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=C1)C(=O)[O-].[Zn+2].N1=C(C=CC=C1)C(=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 800 g | |
YIELD: PERCENTYIELD | 21% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |